3,4-dichloropyridine-2-carbaldehyde
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Overview
Description
3,4-Dichloropyridine-2-carbaldehyde is an organic compound with the molecular formula C6H3Cl2NO It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by chlorine atoms, and the hydrogen at position 2 is replaced by a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloropyridine-2-carbaldehyde typically involves the chlorination of pyridine derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, which involves the reaction of 3,4-dichloropyridine with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under controlled conditions to yield the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and formylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloropyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: 3,4-Dichloropyridine-2-carboxylic acid.
Reduction: 3,4-Dichloropyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichloropyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of bioactive compounds and enzyme inhibitors.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-dichloropyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chlorine atoms enhance the electrophilicity of the compound, making it more reactive towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloropyridine-4-carbaldehyde
- 2,4-Dichloropyridine-3-carbaldehyde
- 3,5-Dichloropyridine-4-carbaldehyde
Uniqueness
3,4-Dichloropyridine-2-carbaldehyde is unique due to the specific positioning of the chlorine atoms and the formyl group, which imparts distinct reactivity and properties. This compound’s unique structure allows for selective interactions in chemical reactions and biological systems, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
3,4-dichloropyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBODELDJDBEGMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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